molecular formula C27H37F7O2 B3116235 (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one CAS No. 215094-37-4

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Cat. No. B3116235
CAS RN: 215094-37-4
M. Wt: 526.6 g/mol
InChI Key: LDVSGKIVBVZGFK-ZYHFYXLJSA-N
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Description

The compound “(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one” is a complex organic molecule. It has roles as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .


Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a complex structure with multiple chiral centers, indicating the presence of several stereoisomers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.638 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not directly available from the search results.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds with similar structural characteristics, such as the ones studied by Ketuly et al. (2010) and Zhou et al. (2015), focuses on their crystal structures and molecular interactions. These studies offer insights into the conformations and alignments of molecules in the crystal, shedding light on their physical and chemical properties which are crucial for the development of materials and drugs. For instance, Ketuly et al. (2010) investigated the asymmetric unit of a related compound, revealing significant differences in the orientations of peripheral groups, which has implications for molecular recognition and binding in biochemical processes (Ketuly et al., 2010).

Steroidal Properties and Derivatives

The steroidal nature of these compounds, as discussed in studies like that of Djigoué et al. (2012), highlights their relevance in understanding hormone action, biosynthesis, and potential therapeutic applications. The structural elucidation of steroidal derivatives provides a foundation for developing new drugs and understanding steroid metabolism pathways. Djigoué et al. (2012) detailed the structure of androsterone derivatives, exploring their potential as inhibitors of androgen biosynthesis, which has significant implications for treating diseases like prostate cancer (Djigoué et al., 2012).

Antimicrobial and Antitumor Activities

Some studies, such as that by Shaheen et al. (2014), have focused on the synthesis and biological evaluation of derivatives for antimicrobial and antitumor activities. This research is pivotal for discovering new treatments for infectious diseases and cancer. For example, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and showed promising antifungal and anticancer activities, demonstrating the potential of these compounds in pharmaceutical applications (Shaheen et al., 2014).

Inhibition of Vascular Leakage

Research by Maharjan et al. (2011) on Sac-0601, a pseudo-sugar derivative of cholesterol similar in structure to the specified compound, demonstrated its potential to prevent retinal vascular leakage, which is crucial for treating diabetic retinopathy and other vascular permeability diseases (Maharjan et al., 2011).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37F7O2/c1-15(5-4-10-25(28,26(29,30)31)27(32,33)34)18-6-7-19-22-20(9-12-24(18,19)3)23(2)11-8-17(35)13-16(23)14-21(22)36/h14-15,17-20,22,35H,4-13H2,1-3H3/t15-,17+,18-,19+,20+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVSGKIVBVZGFK-ZYHFYXLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60897498
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-3-hydroxycholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

CAS RN

215094-37-4
Record name (3β)-25,26,26,26,27,27,27-Heptafluoro-3-hydroxycholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 2
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 3
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 4
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 5
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 6
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

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